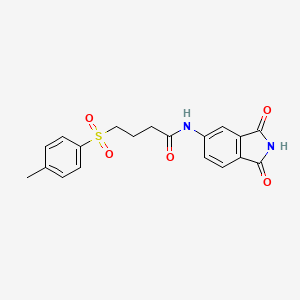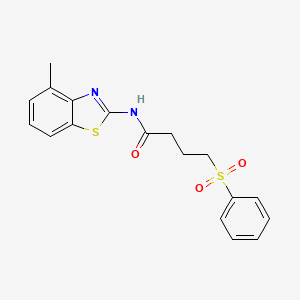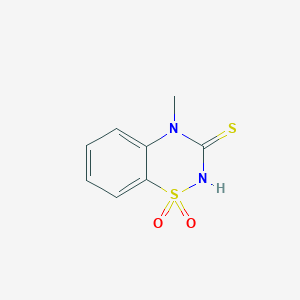
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-(4-methylbenzenesulfonyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-(4-methylbenzenesulfonyl)butanamide, also known as N-methyl-D-aspartic acid (NMDA) receptor antagonist, is a synthetic compound used in scientific research. It is a glutamate receptor antagonist that blocks the NMDA receptor, a type of ionotropic glutamate receptor, which is involved in a variety of physiological processes including learning, memory, and synaptic plasticity. NMDA receptor antagonists have been studied for their potential application in the treatment of neurological and psychiatric disorders, including schizophrenia, Alzheimer's disease, and depression.
Wirkmechanismus
NMDA receptor antagonists act by blocking the NMDA receptor, which is a type of ionotropic glutamate receptor. The NMDA receptor is involved in a variety of physiological processes, including learning, memory, and synaptic plasticity. By blocking the NMDA receptor, NMDA receptor antagonists prevent the influx of calcium ions into the cell, which in turn prevents the activation of the NMDA receptor.
Biochemical and Physiological Effects
NMDA receptor antagonists have been studied for their potential application in the treatment of neurological and psychiatric disorders, including schizophrenia, Alzheimer's disease, and depression. In addition, NMDA receptor antagonists have been studied for their potential use in the treatment of chronic pain, anxiety, and addiction. NMDA receptor antagonists have also been studied for their potential use in the treatment of stroke and traumatic brain injury.
Vorteile Und Einschränkungen Für Laborexperimente
NMDA receptor antagonists have several advantages for laboratory experiments. They are relatively easy to synthesize and have a wide range of applications. In addition, NMDA receptor antagonists have a high degree of specificity, meaning that they can be used to target specific receptors in the brain. However, NMDA receptor antagonists can also have some disadvantages in laboratory experiments, including the potential for side effects, such as sedation and dizziness.
Zukünftige Richtungen
The potential applications of NMDA receptor antagonists are still being explored. Future research could focus on the development of more specific and selective NMDA receptor antagonists, as well as the potential use of NMDA receptor antagonists in combination with other drugs to treat neurological and psychiatric disorders. In addition, future research could focus on the potential use of NMDA receptor antagonists in the treatment of chronic pain, anxiety, and addiction. Finally, future research could focus on the potential use of NMDA receptor antagonists in the treatment of stroke and traumatic brain injury.
Synthesemethoden
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-(4-methylbenzenesulfonyl)butanamidespartic acid is synthesized through a multi-step process. The first step involves the preparation of the starting material, 4-methylbenzenesulfonyl chloride, which is then reacted with N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-(4-methylbenzenesulfonyl)butanamidespartic acid (NMDA) in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction is then quenched with dilute hydrochloric acid and the product is isolated by filtration.
Wissenschaftliche Forschungsanwendungen
NMDA receptor antagonists have been studied for their potential application in the treatment of neurological and psychiatric disorders, including schizophrenia, Alzheimer's disease, and depression. In addition, NMDA receptor antagonists have been studied for their potential use in the treatment of chronic pain, anxiety, and addiction. NMDA receptor antagonists have also been studied for their potential use in the treatment of stroke and traumatic brain injury.
Eigenschaften
IUPAC Name |
N-(1,3-dioxoisoindol-5-yl)-4-(4-methylphenyl)sulfonylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5S/c1-12-4-7-14(8-5-12)27(25,26)10-2-3-17(22)20-13-6-9-15-16(11-13)19(24)21-18(15)23/h4-9,11H,2-3,10H2,1H3,(H,20,22)(H,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXTYEIVUYCIXPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=CC3=C(C=C2)C(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-dioxoisoindolin-5-yl)-4-tosylbutanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-(2-cyanophenyl)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)ethanediamide](/img/structure/B6492595.png)
![N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-N'-(2-nitrophenyl)ethanediamide](/img/structure/B6492602.png)
![1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-[(oxolan-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B6492604.png)
![1-({[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]carbamoyl}carbonyl)piperidine-4-carboxamide](/img/structure/B6492613.png)
![1-(3-{[4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]amino}phenyl)ethan-1-one hydrochloride](/img/structure/B6492614.png)
![N-(butan-2-yl)-2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide](/img/structure/B6492622.png)

![4-[3-(benzenesulfonyl)-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl]benzamide](/img/structure/B6492637.png)
![(2E)-3-[(2-ethoxyphenyl)methyl]-2-hydrazinylidene-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6492641.png)
![4-(benzenesulfonyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]butanamide](/img/structure/B6492654.png)
![2-{4-[3-(benzenesulfonyl)-2-(4-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]phenyl}acetic acid](/img/structure/B6492658.png)

![4-(benzenesulfonyl)-N-{5-thia-3-azatetracyclo[6.6.1.0^{2,6}.0^{11,15}]pentadeca-1(15),2(6),3,7,11,13-hexaen-4-yl}butanamide](/img/structure/B6492666.png)
![N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-[4-(ethanesulfonyl)phenyl]acetamide](/img/structure/B6492695.png)